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molecular formula C7H7BrClNO B8793190 (2-Amino-5-bromo-3-chlorophenyl)methanol

(2-Amino-5-bromo-3-chlorophenyl)methanol

Cat. No. B8793190
M. Wt: 236.49 g/mol
InChI Key: MBSDAQFJBIHXIS-UHFFFAOYSA-N
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Patent
US09434700B2

Procedure details

To a solution of 2-amino-5-bromo-3-chlorobenzoic acid (13.0 g, 52.0 mmol) in THF (200 mL) was added borohydride in THF (300 mL, 1N) at ice/water bath, and the reaction mixture was stirred at room temperature overnight. The mixture was quenched with methanol (100 mL) and concentrated to a volume of 50 mL. The residue was diluted with aqueous sodium bicarbonate (400 mL) and extracted with ethyl acetate (200 mL×3). The organic layers were separated, combined, washed by brine (100 mL), dried over sodium sulfate, filtered and concentrated to afford the title product (10.0 g, 82%). MS (ES+) C7H7BrClNO requires: 234, 236, found: 236, 238 [M+H]+.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([Br:12])=[CH:7][C:3]=1[C:4](O)=[O:5].[BH4-]>C1COCC1>[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([Br:12])=[CH:7][C:3]=1[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1Cl)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with methanol (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 50 mL
ADDITION
Type
ADDITION
Details
The residue was diluted with aqueous sodium bicarbonate (400 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 mL×3)
CUSTOM
Type
CUSTOM
Details
The organic layers were separated
WASH
Type
WASH
Details
washed by brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=C(C=C1Cl)Br)CO
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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